Azocan-1-yl(furan-2-yl)methanone
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Overview
Description
Azocan-1-yl(furan-2-yl)methanone is a chemical compound that features a furan ring attached to an azocane moiety through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azocan-1-yl(furan-2-yl)methanone typically involves the reaction of furan-2-carboxylic acid with azocane in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Azocan-1-yl(furan-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohol derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of this compound.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Azocan-1-yl(furan-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of azocan-1-yl(furan-2-yl)methanone involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the azocane moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-Ethoxynaphthalen-1-yl)(furan-2-yl)methanone: Similar structure but with an ethoxynaphthalene moiety instead of azocane.
Furan-2-ylmethanone derivatives: Compounds with different substituents on the furan ring.
Azocane derivatives: Compounds with different functional groups attached to the azocane ring.
Uniqueness
Azocan-1-yl(furan-2-yl)methanone is unique due to the combination of the furan ring and azocane moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
azocan-1-yl(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-12(11-7-6-10-15-11)13-8-4-2-1-3-5-9-13/h6-7,10H,1-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLQPHVJZMNGBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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